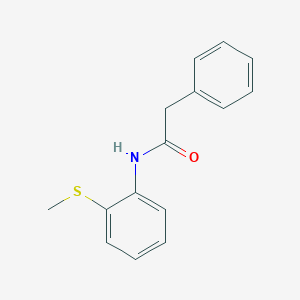

N-(2-methylsulfanylphenyl)-2-phenylacetamide

Description

Contextualization within Amide Chemistry and Organosulfur Compounds

The chemical identity of N-(2-methylsulfanylphenyl)-2-phenylacetamide is defined by its constituent functional groups, each contributing distinct properties to the molecule as a whole.

Amide Chemistry: The amide functional group, R-C(=O)-NR'R'', is one of the most stable and prevalent functional groups in both synthetic and biological chemistry. wikipedia.orgsolubilityofthings.com The amide bond in N-(2-methylsulfanylphenyl)-2-phenylacetamide exhibits characteristic planarity due to resonance, which delocalizes the lone pair of electrons from the nitrogen atom across the N-C-O system. This resonance stabilization restricts rotation around the C-N bond and influences the molecule's three-dimensional conformation. Amides are capable of acting as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen), facilitating intermolecular interactions that govern their physical properties and crystal packing. wikipedia.org While generally unreactive and stable towards hydrolysis compared to esters, amides can be cleaved under acidic or basic conditions. libretexts.org This stability is crucial in biological systems, where the amide linkage forms the backbone of proteins as the peptide bond. solubilityofthings.comfiveable.me

Organosulfur Compounds: The presence of the methylsulfanyl (–SCH₃) group, a type of thioether or sulfide (B99878), places the compound within the vast class of organosulfur compounds. nih.gov These compounds are critical in various applications, from pharmaceuticals to materials science. nih.gov The sulfur atom in the methylsulfanyl group influences the electronic properties of the attached aromatic ring. Sulfur can engage in non-bonded interactions with nearby aromatic systems, a phenomenon known as the sulfur-aromatic motif, which can play a role in stabilizing molecular and protein structures. nih.gov The sulfur atom, with its lone pairs of electrons, can also act as a soft nucleophile or a ligand for metal coordination, opening avenues for further chemical transformations or the design of metal-complexing agents.

Table 1: Key Functional Groups and Their Chemical Significance

| Functional Group | General Structure | Key Characteristics in N-(2-methylsulfanylphenyl)-2-phenylacetamide |

| Secondary Amide | R-C(=O)-NH-R' | Planar and rigid due to resonance; acts as H-bond donor and acceptor; chemically stable linkage. wikipedia.org |

| Phenyl Group | C₆H₅– | Aromatic ring system; contributes to molecular rigidity and enables π-π stacking interactions. |

| Methylsulfanyl (Thioether) | R–S–CH₃ | An organosulfur group; influences electronic properties of the aryl ring; sulfur atom can act as a ligand. nih.govnih.gov |

Significance of N-Aryl Phenylacetamides in Contemporary Chemical Synthesis and Materials Science

The N-aryl phenylacetamide scaffold is a privileged structure in modern chemistry, serving as a foundational element in the development of new molecules with diverse applications.

In Chemical Synthesis: The synthesis of N-aryl amides is a fundamental objective in organic chemistry. arabjchem.org Traditional methods often involve the coupling of an amine with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides. libretexts.org Contemporary research focuses on developing more efficient, sustainable, and milder synthetic protocols. For instance, transition-metal-free strategies have been developed for synthesizing N-aryl amides from aryltriazenes and acetonitrile, offering an environmentally benign alternative to classical methods that may require harsh conditions or heavy metal catalysts. arabjchem.org The N-aryl phenylacetamide structure is also a target for novel synthetic methodologies like Umpolung Amide Synthesis (UmAS), which seeks to overcome challenges such as epimerization in the synthesis of α-chiral amides. nih.gov

In Research and Applied Science: N-aryl phenylacetamide derivatives are extensively investigated for their biological activities and potential applications in materials science.

Medicinal Chemistry: This class of compounds has been explored for a wide range of therapeutic applications. Various derivatives have been synthesized and evaluated as antibacterial agents, enzyme inhibitors, and antidepressant agents. nih.govrsc.orgnih.gov For example, certain N-phenylacetamide derivatives containing thiazole (B1198619) moieties have shown promising antibacterial and nematicidal activities. nih.gov The structural framework is also used to design metal-based therapeutic agents, where aryl acetamides act as ligands for metal ions like Zn(II) to form complexes with potential anticancer and antileishmanial properties. rsc.org

Materials Science: The rigid, aromatic nature of the N-aryl acetamide (B32628) core makes it an attractive building block for advanced materials. Aniline-based amides synthesized through palladium-catalyzed cross-coupling reactions have been studied for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics. mdpi.com The ability of these molecules to self-assemble through hydrogen bonding and π-π stacking allows for the construction of ordered supramolecular structures.

Overview of Key Research Domains for Structural and Synthetic Exploration

The exploration of N-(2-methylsulfanylphenyl)-2-phenylacetamide and related compounds spans several key research domains, primarily focusing on elucidating their structure and developing novel synthetic pathways.

Structural and Conformational Analysis: A primary area of research involves the detailed characterization of the molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are routinely used to confirm the chemical identity and purity of synthesized compounds. nih.gov For a definitive understanding of the three-dimensional arrangement and intermolecular interactions, single-crystal X-ray diffraction is the gold standard. Studies on analogous compounds, such as N-phenyl-2-(phenylsulfanyl)acetamide, have revealed how molecules of this class pack in the solid state, often forming extended chains through N—H⋯O hydrogen bonds, which are further linked by C—H⋯π interactions to create a three-dimensional network. nih.gov Such analyses provide critical insights into the conformational preferences of the molecule, including the torsion angles between the different planar groups.

Synthetic Methodology and Analogue Development: A significant portion of research is dedicated to the synthesis of N-aryl phenylacetamides. This includes optimizing existing reaction conditions and discovering new catalytic systems to improve yields, reduce waste, and enhance substrate scope. arabjchem.orgresearchgate.net Furthermore, a major research thrust is the systematic synthesis of analogues to conduct structure-activity relationship (SAR) studies. By modifying the substituents on the aromatic rings or altering the linker between them, chemists can probe how specific structural features influence the compound's physical, chemical, or biological properties. nih.govnih.gov This approach is fundamental in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity.

Table 2: Key Research Domains for N-Aryl Phenylacetamides

| Research Domain | Focus Areas | Common Techniques & Methodologies |

| Structural Elucidation | Determination of molecular connectivity and 3D conformation; analysis of intermolecular forces. | NMR Spectroscopy, Mass Spectrometry, X-ray Crystallography. nih.gov |

| Synthetic Chemistry | Development of efficient and sustainable synthetic routes; optimization of reaction conditions. | Palladium-catalyzed cross-coupling, metal-free amination reactions, Umpolung Amide Synthesis. arabjchem.orgnih.govmdpi.com |

| Medicinal Chemistry | Design and synthesis of analogues for biological screening; structure-activity relationship (SAR) studies. | In vitro assays (e.g., antibacterial, enzyme inhibition), computational modeling. nih.govrsc.org |

| Materials Science | Investigation of photophysical and electronic properties; development of self-assembling systems. | Density Functional Theory (DFT) calculations, UV-Vis Spectroscopy. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylsulfanylphenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c1-18-14-10-6-5-9-13(14)16-15(17)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYQPKQNLRVVBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788458 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Strategic Approaches for N 2 Methylsulfanylphenyl 2 Phenylacetamide

Classical and Contemporary Synthetic Routes to the Core Scaffold

The construction of the N-(2-methylsulfanylphenyl)-2-phenylacetamide scaffold is primarily achieved through direct amidation or a more deliberate stepwise assembly of the key aniline (B41778) component.

Amidation Reactions: Coupling of Phenylacetic Acid Derivatives with 2-(methylsulfanyl)aniline

The most direct and conventional approach to synthesizing N-(2-methylsulfanylphenyl)-2-phenylacetamide involves the formation of an amide bond between a phenylacetic acid derivative and 2-(methylsulfanyl)aniline. This method typically requires the activation of the carboxylic acid group of phenylacetic acid to facilitate the nucleophilic attack by the amino group of 2-(methylsulfanyl)aniline.

A common strategy involves the conversion of phenylacetic acid into a more reactive species, such as an acyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting phenylacetyl chloride is then reacted with 2-(methylsulfanyl)aniline, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

Alternatively, a wide array of coupling agents can be used to promote the direct amidation of phenylacetic acid with 2-(methylsulfanyl)aniline without the need to isolate an acyl chloride intermediate. These reagents activate the carboxylic acid in situ, leading to a more streamlined process.

Stepwise Construction of the N-(2-methylsulfanylphenyl) Moiety

One potential stepwise route could begin with a precursor molecule, such as 2-aminothiophenol (B119425). The amide bond would be formed first by reacting 2-aminothiophenol with a phenylacetic acid derivative. The resulting intermediate, N-(2-mercaptophenyl)-2-phenylacetamide, can then undergo selective S-methylation on the thiol group using a methylating agent like methyl iodide or dimethyl sulfate (B86663) to yield the final product.

Another multistep strategy could start from 2-nitrophenol (B165410). The synthesis would proceed through several stages:

Thioetherification: Introduction of the methylsulfanyl group by reacting 2-nitrophenol with a methylthiolating agent.

Nitro Group Reduction: Conversion of the nitro group to an amino group, typically through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or chemical reduction (e.g., using tin(II) chloride).

Amidation: The final step involves the coupling of the newly formed 2-(methylsulfanyl)aniline with a phenylacetic acid derivative, as described in the classical amidation route.

This stepwise approach, while longer, allows for the synthesis of various analogs by modifying the reagents in each step.

Role of Specific Reagents and Catalysts in Amide Bond Formation

The success of amide bond formation hinges on the appropriate selection of reagents and catalysts that activate the carboxylic acid component. researchgate.netresearchgate.net Beyond the acyl chloride method, modern organic synthesis employs a variety of coupling agents that offer milder reaction conditions and broader functional group tolerance. researchgate.net These agents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting the reaction.

Common classes of coupling agents include:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Phosphonium Salts: Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) activate the carboxylic acid to form an activated ester, which readily reacts with the amine.

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side reactions.

The following table summarizes the role of various reagents and catalysts in the amidation process.

| Reagent/Catalyst Class | Example(s) | Role in Amidation |

| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Converts carboxylic acid to highly reactive acyl chloride. |

| Carbodiimides | DCC, EDCI | Activates carboxylic acid by forming an O-acylisourea intermediate. |

| Phosphonium Salts | PyBOP | Activates carboxylic acid to form an activated ester. |

| Uronium/Aminium Salts | HATU, HBTU | Forms a highly reactive activated ester, promoting efficient coupling. |

| Tertiary Amine Bases | Triethylamine (TEA), Pyridine | Acts as a proton scavenger to neutralize acidic byproducts (e.g., HCl). |

| Heterogeneous Catalysts | Silica (B1680970) Gel, Alumina | Can facilitate direct amidation at elevated temperatures by surface activation. researchgate.netresearchgate.net |

Advanced Synthetic Techniques and Process Optimization

Recent developments in synthetic chemistry have focused on improving the efficiency and environmental footprint of amide synthesis. These advanced techniques are applicable to the production of N-(2-methylsulfanylphenyl)-2-phenylacetamide.

Green Chemistry Principles in the Synthesis of Phenylacetamides

The principles of green chemistry aim to reduce waste and energy consumption in chemical processes. rsc.org In the context of phenylacetamide synthesis, several greener strategies have emerged.

Biocatalysis: The use of enzymes, such as lipases or specific amidases, or whole-cell systems can catalyze amide bond formation under mild, aqueous conditions. rsc.org This approach avoids the use of harsh reagents and organic solvents, offering high selectivity and reducing environmental impact. For instance, whole cells of Candida parapsilosis have been successfully used for the biocatalytic preparation of various substituted N-phenylacetamides with excellent conversions. rsc.org

Solvent-Free Reactions: Performing the reaction without a solvent, often with microwave irradiation or by grinding the reactants together (mechanochemistry), can significantly reduce waste. researchgate.net Heterogeneous catalysts like silica gel can be employed to facilitate direct amidation between a carboxylic acid and an amine under these conditions. researchgate.net

Use of Greener Solvents: Replacing traditional, often hazardous, organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key green chemistry strategy.

Catalytic Direct Amidation: Developing catalysts that enable the direct formation of an amide bond from a carboxylic acid and an amine without stoichiometric activators is a major goal. These methods typically involve high temperatures to drive off water, and various metal oxides and zeolites have been investigated for this purpose.

Multicomponent Reactions and Domino Processes in Analogue Synthesis

The synthesis of analogues of N-(2-methylsulfanylphenyl)-2-phenylacetamide can be efficiently achieved through the application of multicomponent reactions (MCRs) and domino processes. These strategies are highly valued in medicinal chemistry and drug discovery for their ability to generate complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste.

Multicomponent Reactions (MCRs)

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of diverse libraries of amide derivatives. nih.govorganicreactions.orgwikipedia.orgorganic-chemistry.orgresearchgate.net

Ugi Four-Component Reaction (U-4CR): This reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govnih.gov For the synthesis of analogues of N-(2-methylsulfanylphenyl)-2-phenylacetamide, 2-methylsulfanylaniline could serve as the amine component. By varying the other three components, a wide array of derivatives can be accessed. For instance, reacting 2-methylsulfanylaniline with different aldehydes, phenylacetic acid derivatives, and isocyanides would yield a library of compounds with modifications on both the N-aryl and the phenylacetyl portions of the molecule. rsc.orgresearchgate.net The Ugi reaction is known for its high atom economy and the ability to be performed in environmentally benign solvents like water or methanol. nih.gov

Passerini Three-Component Reaction (P-3CR): The Passerini reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. organicreactions.orgwikipedia.orgorganic-chemistry.orgresearchgate.net While not directly yielding the target amide structure, the resulting α-acyloxy amides can be valuable intermediates. Strategic selection of starting materials, such as an aldehyde bearing a precursor to the methylsulfanylphenylamino group, could provide a route to the desired analogues.

Table 1: Application of Multicomponent Reactions in Analogue Synthesis

| Reaction | Components | Product Type | Potential for Analogue Synthesis of N-(2-methylsulfanylphenyl)-2-phenylacetamide |

|---|---|---|---|

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Bis-amide | High: 2-methylsulfanylaniline can be used as the amine component, with variations in the other three components to generate a diverse library. |

Domino Processes

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. These processes are highly efficient as they avoid the isolation of intermediates, saving time and resources.

Derivatization and Functionalization Strategies for N-(2-methylsulfanylphenyl)-2-phenylacetamide Analogues

The biological activity of a lead compound can often be fine-tuned and improved through systematic derivatization and functionalization. For N-(2-methylsulfanylphenyl)-2-phenylacetamide, modifications can be strategically introduced at three key positions: the phenylacetyl moiety, the methylsulfanylphenyl ring, and the sulfur atom.

The phenylacetyl group offers several opportunities for structural modification to explore structure-activity relationships (SAR).

Substitution on the Phenyl Ring: The introduction of various substituents on the phenyl ring can significantly impact the compound's electronic and steric properties, which in turn can influence its biological activity. Standard electrophilic aromatic substitution reactions can be employed to introduce a range of functional groups. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org For example, nitration followed by reduction can introduce an amino group, which can be further derivatized. Halogenation can introduce chloro, bromo, or iodo substituents, which can alter the lipophilicity and metabolic stability of the molecule. nih.gov Friedel-Crafts acylation or alkylation can introduce various alkyl and acyl groups.

Modification of the Acetyl Linker: The methylene (B1212753) bridge of the acetyl group can also be a target for modification. For instance, α-functionalization could introduce substituents that may interact with biological targets.

Table 2: Potential Modifications on the Phenylacetyl Moiety

| Modification Site | Type of Modification | Potential Functional Groups | Synthetic Method |

|---|---|---|---|

| Phenyl Ring | Electrophilic Aromatic Substitution | -NO₂, -NH₂, -Cl, -Br, -I, -R, -COR | Nitration, Halogenation, Friedel-Crafts Alkylation/Acylation |

The methylsulfanylphenyl ring, derived from a substituted aniline, is another key site for structural modification. wisdomlib.org The existing methylsulfanyl and amide groups will direct further substitution on the aromatic ring.

Electrophilic Aromatic Substitution: The methylsulfanyl group is an ortho-, para-directing group, while the acetamido group is also an ortho-, para-director. Their combined influence will determine the regioselectivity of electrophilic aromatic substitution reactions. wikipedia.org This allows for the introduction of functional groups at specific positions on the ring, enabling a detailed exploration of the SAR. acs.orgresearchgate.net

Cross-Coupling Reactions: If a halo-substituted analogue of 2-methylsulfanylaniline is used as a starting material, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) can be employed to introduce a wide variety of substituents, including aryl, alkyl, and amino groups.

The sulfur atom in the methylsulfanyl group is a readily modifiable handle that can significantly alter the polarity and hydrogen bonding capacity of the molecule.

Oxidation to Sulfoxide (B87167): The thioether can be selectively oxidized to the corresponding sulfoxide using a variety of mild oxidizing agents. acsgcipr.orgorganic-chemistry.orgnih.govresearchgate.net Hydrogen peroxide is a common and environmentally friendly choice for this transformation. nih.gov The formation of the sulfoxide introduces a chiral center at the sulfur atom, which could lead to enantiomers with different biological activities.

Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the thioether with stronger oxidizing agents, yields the corresponding sulfone. acsgcipr.orgresearchgate.net The sulfone group is a strong hydrogen bond acceptor and can significantly increase the polarity of the molecule.

Table 3: Oxidation States of the Sulfur Atom and Corresponding Reagents

| Transformation | Product | Common Oxidizing Agents |

|---|---|---|

| Thioether to Sulfoxide | N-(2-methylsulfinylphenyl)-2-phenylacetamide | Hydrogen peroxide (H₂O₂), m-Chloroperoxybenzoic acid (mCPBA) |

Molecular Structure, Conformation, and Supramolecular Chemistry

X-ray Crystallography of N-(2-methylsulfanylphenyl)-2-phenylacetamide and Related Derivatives

While the crystal structure of N-(2-methylsulfanylphenyl)-2-phenylacetamide is not available, analysis of analogous compounds provides a robust framework for understanding its potential solid-state conformation and interactions.

The molecular geometry of N-phenylacetamide derivatives is characterized by a central amide linkage connecting a phenyl ring and an acetamide (B32628) group. In the case of N-(2-methylsulfanylphenyl)-2-phenylacetamide, the key structural features would be the N-phenyl ring substituted with a methylsulfanyl group at the ortho position and the 2-phenylacetamide (B93265) moiety.

Based on studies of related compounds, the amide group is expected to be nearly planar. For instance, in 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the amide functional group –C(=O)NH– adopts a trans conformation with the four atoms being nearly coplanar. nih.gov The central part of this molecule, including the six-membered ring and the sulfur and nitrogen atoms, is also fairly planar, with a root-mean-square deviation of 0.014 Å. nih.gov

The bond lengths and angles are anticipated to be within the standard ranges for N-phenylacetamides. A selection of expected bond parameters, based on the analysis of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, is presented in the table below. nih.gov

| Parameter | Bond Length (Å) / Angle (°) |

| C=O | ~1.23 Å |

| C-N | ~1.34 Å |

| N-C (phenyl) | ~1.42 Å |

| C-S | ~1.77 Å |

| S-C (methyl) | ~1.79 Å |

| C-N-C (angle) | ~125° |

| O=C-N (angle) | ~123° |

This is an interactive data table. You can sort and filter the data by clicking on the headers.

The dihedral angle between the phenyl ring and the amide group is a critical conformational parameter. In many N-phenylacetamide derivatives, this angle is non-zero, indicating a twisted conformation. For example, in 2-chloro-N-phenylacetamide, the amide group makes a dihedral angle of 16.0(8)° with the phenyl ring. The presence of the bulky methylsulfanyl group at the ortho position in the title compound might lead to a more pronounced twist to minimize steric hindrance.

The crystal packing of N-(2-methylsulfanylphenyl)-2-phenylacetamide is likely to be dominated by a combination of hydrogen bonds and other weak intermolecular interactions, forming a stable three-dimensional supramolecular architecture.

N—H···O Hydrogen Bonds: A recurring and structurally determinative motif in N-phenylacetamides is the formation of intermolecular N—H···O hydrogen bonds between the amide groups of adjacent molecules. This interaction typically leads to the formation of infinite chains. For example, in 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, a C(4) hydrogen-bonded chain is formed, propagating along the chemicalbook.com direction. nih.gov A similar chain motif is observed in 2-chloro-N-phenylacetamide.

C—H···O Interactions: In addition to the strong N—H···O bonds, weaker C—H···O interactions involving the aromatic or methylene (B1212753) C-H groups and the amide oxygen atom are also expected to play a role in stabilizing the crystal packing.

π–π Stacking: Aromatic rings in the molecule can participate in π–π stacking interactions. In 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, π–π interactions are observed between inversion-related molecules, with a centroid-centroid distance of 3.8890(14) Å and a mean plane-to-mean plane distance of 3.3922(10) Å. nih.gov The presence of two phenyl rings in N-(2-methylsulfanylphenyl)-2-phenylacetamide suggests that such interactions could be a significant feature of its crystal packing.

The network of hydrogen bonds in the crystal structure of N-phenylacetamide derivatives can be described using graph set notation. The most common motif is the C(4) chain formed by N—H···O hydrogen bonds, as seen in 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. nih.gov This notation indicates a chain where the hydrogen bond encloses a pattern of four atoms.

The following table summarizes the typical geometry of N—H···O hydrogen bonds found in related N-phenylacetamide structures.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

| N—H···O | ~0.86 | ~2.10 | ~2.95 | ~165 | C(4) chain |

This is an interactive data table. You can sort and filter the data by clicking on the headers. D = donor, A = acceptor.

These primary hydrogen-bonded chains can be further interconnected by weaker C—H···O and π–π interactions to form a complex three-dimensional network.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact.

The table below shows the percentage contributions of the most significant intermolecular contacts for 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 35.5 |

| H···Cl/Cl···H | 19.2 |

| H···C/C···H | 11.8 |

| H···O/O···H | 11.6 |

| H···S/S···H | 9.7 |

| Others | 12.2 |

This is an interactive data table. You can sort and filter the data by clicking on the headers.

For N-(2-methylsulfanylphenyl)-2-phenylacetamide, the H···Cl/Cl···H contacts would be absent, and one might expect an increase in the contribution of H···H and C···H/H···C contacts due to the additional phenyl ring. The H···S/S···H contacts would remain a significant feature.

The dnorm map for N-(2-methylsulfanylphenyl)-2-phenylacetamide would likely show distinct red spots, indicating close contacts. The most prominent red spots would correspond to the N—H···O hydrogen bonds. Fainter red spots might also appear for weaker C—H···O and C—H···π interactions.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed summary of the intermolecular contacts. For 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the fingerprint plot for H···O/O···H contacts shows a pair of sharp spikes, which are characteristic of strong hydrogen bonds. nih.gov The H···H contacts appear as a large, diffuse region, while other interactions like C···H/H···C and H···S/S···H have their own characteristic shapes in the fingerprint plot. nih.gov A similar pattern of interactions would be expected for the title compound, with the specific details depending on the precise crystal packing arrangement.

Conformational Analysis and Torsional Preferences

Conformational analysis is critical for understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity and material properties. For N-(2-methylsulfanylphenyl)-2-phenylacetamide, this analysis would focus on the rotational freedom around several key single bonds.

General studies on similar N-aryl amides indicate that the planarity of the amide bond is a dominant feature due to resonance, which results in a significant energy barrier to rotation around the carbonyl-nitrogen (C-N) bond. This restriction often leads to the existence of distinct cis and trans rotamers. In compounds like 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the trans conformation of the amide group is observed, a common feature in N-phenylacetamide structures. nih.gov

The energy required to overcome the rotational restriction around a chemical bond is known as the rotational barrier. For the amide bond in N-(2-methylsulfanylphenyl)-2-phenylacetamide, this barrier is expected to be substantial, effectively locking the local geometry.

The terms synclinal and anticlinal describe the relative orientation of groups around a single bond, defined by the dihedral or torsion angle. A synclinal conformation corresponds to a dihedral angle of approximately ±60°, while an anticlinal conformation is around ±120°.

The preferred conformation of N-(2-methylsulfanylphenyl)-2-phenylacetamide would be determined by the torsion angles around the N-C(aryl) and Cα-C(aryl) bonds. In the crystal structure of a related molecule, N-phenyl-2-(phenylsulfanyl)acetamide, the sulfanylbenzene group is twisted nearly perpendicular to the plane of the acetamide and N-phenyl groups, with C-S-C-C torsion angles of 72.1° and -65.1°. nih.gov This suggests a preference for conformations that would be classified as synclinal. Whether N-(2-methylsulfanylphenyl)-2-phenylacetamide adopts similar conformations is unknown and would require dedicated structural analysis.

Therefore, it is not possible to generate a thorough and scientifically accurate article with detailed research findings and data tables for the specified compound as per the provided outline and content inclusions. Comprehensive ¹H and ¹³C NMR resonance assignments, two-dimensional NMR correlations, solid-state NMR data, and specific vibrational band analyses for "N-(2-methylsulfanylphenyl)-2-phenylacetamide" could not be located.

Advanced Spectroscopic Characterization for Structural Elucidation and Dynamics

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of organic compounds. By providing a highly accurate measurement of the mass-to-charge ratio, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental formula of a molecule. This high degree of accuracy helps to distinguish between compounds that may have the same nominal mass but different elemental compositions.

For N-(2-methylsulfanylphenyl)-2-phenylacetamide, the theoretical monoisotopic mass can be calculated from its molecular formula, C₁₅H₁₅NOS. Using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S), the expected accurate mass can be determined. This experimentally determined value can then be compared to the theoretical mass to confirm the elemental composition.

Table 1: Theoretical Isotopic Mass Calculation for N-(2-methylsulfanylphenyl)-2-phenylacetamide (C₁₅H₁₅NOS)

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 15 | 12.000000 | 180.000000 |

| Hydrogen (¹H) | 15 | 1.007825 | 15.117375 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | | | 257.087435 |

An experimentally obtained HRMS value that closely matches this theoretical mass would provide strong evidence for the presence and correct elemental composition of N-(2-methylsulfanylphenyl)-2-phenylacetamide.

The N-(2-methylsulfanylphenyl)-2-phenylacetamide molecule contains several bonds that are susceptible to cleavage upon ionization. The primary sites for fragmentation would likely be the amide bond and the bonds adjacent to the phenyl rings and the sulfur atom.

Proposed Key Fragmentation Pathways:

Alpha-Cleavage at the Carbonyl Group: A common fragmentation pathway for amides is the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the phenylacetyl group. This would result in the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) with a mass-to-charge ratio (m/z) of 91, or a tropylium (B1234903) ion rearrangement product.

Amide Bond Cleavage: Cleavage of the C-N amide bond is another characteristic fragmentation. This can occur in two ways:

Formation of the phenylacetyl cation (C₈H₇O⁺) at m/z 119, with the subsequent loss of a neutral 2-methylsulfanyl aniline (B41778) radical.

Formation of the protonated 2-methylsulfanyl aniline ion (C₇H₉NS⁺) at m/z 139, with the loss of a neutral phenylketene molecule.

Cleavage involving the Methylsulfanyl Group: The thioether linkage provides another site for fragmentation. Cleavage of the methyl group from the sulfur atom would result in a fragment ion with a loss of 15 Da (CH₃). Cleavage of the C-S bond could also occur, leading to more complex fragmentation patterns.

Table 2: Proposed Fragment Ions for N-(2-methylsulfanylphenyl)-2-phenylacetamide

| Proposed Fragment Ion | Structure | m/z (Theoretical) |

|---|---|---|

| Molecular Ion [M]⁺˙ | C₁₅H₁₅NOS⁺˙ | 257 |

| [M - CH₃]⁺ | C₁₄H₁₂NOS⁺ | 242 |

| [C₈H₇O]⁺ | Phenylacetyl cation | 119 |

| [C₇H₉NS]⁺˙ | 2-Methylsulfanyl aniline radical cation | 139 |

The interpretation of these fragmentation patterns provides a detailed structural fingerprint of the molecule, allowing for its confident identification even in complex mixtures.

Mass spectrometry is a highly sensitive and selective technique, making it an excellent tool for assessing the purity of a synthesized compound like N-(2-methylsulfanylphenyl)-2-phenylacetamide. By analyzing a sample, it is possible to detect the presence of impurities, even at very low levels. These impurities could include starting materials, by-products, or degradation products. The high resolution and accuracy of HRMS can be used to identify the elemental composition of these impurities, providing valuable information for optimizing the synthesis and purification processes.

Furthermore, mass spectrometry is increasingly used for real-time reaction monitoring. By directly sampling a reaction mixture over time, it is possible to follow the consumption of reactants and the formation of products and intermediates. Techniques such as Atmospheric Solids Analysis Probe (ASAP) or electrospray ionization (ESI) coupled with a mass spectrometer allow for rapid analysis with minimal sample preparation. This provides immediate feedback on the progress of the synthesis of N-(2-methylsulfanylphenyl)-2-phenylacetamide, enabling precise control over reaction conditions to maximize yield and minimize the formation of impurities. This approach is significantly faster and often more informative than traditional methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for reaction monitoring.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of N-(2-methylsulfanylphenyl)-2-phenylacetamide with a favorable balance between computational cost and accuracy.

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. For a flexible molecule like N-(2-methylsulfanylphenyl)-2-phenylacetamide, multiple conformers can exist due to rotation around single bonds. Geometry optimization using DFT allows for the identification of the most stable conformers, which correspond to the local minima on the potential energy surface.

Computational studies on similar acetamide (B32628) derivatives have shown that the amide functional group typically adopts a trans conformation, which is energetically more favorable. The relative energies of different conformers, arising from the rotation of the phenyl and methylsulfanylphenyl groups, can be calculated to determine their population at thermal equilibrium. The conformer with the lowest energy is considered the most stable and is used for further analysis of the molecule's properties.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Conformer 1 (Global Minimum) | 0.00 | C-N-C=O: 178.5, C-S-C-C: 85.2 |

| Conformer 2 | 1.25 | C-N-C=O: 179.1, C-S-C-C: -92.3 |

| Conformer 3 | 3.42 | C-N-C=O: -5.3 (cis-like), C-S-C-C: 88.9 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity.

From these energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index indicates a greater capacity to accept electrons.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -0.89 |

| HOMO-LUMO Gap (ΔE) | 5.32 |

| Electronegativity (χ) | 3.55 |

| Chemical Hardness (η) | 2.66 |

| Global Electrophilicity Index (ω) | 2.37 |

The distribution of electron density in a molecule can be analyzed through various methods, including the generation of a Molecular Electrostatic Potential (MEP) surface. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack.

In the MEP of N-(2-methylsulfanylphenyl)-2-phenylacetamide, regions of negative potential (typically colored in shades of red) are located around electronegative atoms like oxygen and nitrogen, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are generally found around hydrogen atoms, particularly the N-H proton, making them susceptible to nucleophilic attack. This analysis helps in understanding the molecule's intermolecular interactions.

Ab Initio and Semi-Empirical Methods for Property Prediction

Beyond DFT, other computational methods like ab initio Hartree-Fock (HF) and semi-empirical approaches are also utilized for predicting various molecular properties. Ab initio methods are based on first principles without the use of empirical parameters, offering high accuracy at a greater computational expense. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate.

Polarisability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining intermolecular forces, such as London dispersion forces. Computational methods can provide the average polarisability and the anisotropy of the polarisability, offering insights into the molecule's response to its environment.

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 2.85 |

| Average Polarisability (αiso) (a.u.) | 185.3 |

Computational chemistry is instrumental in predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For N-(2-methylsulfanylphenyl)-2-phenylacetamide, methods like DFT and ab initio calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The calculated NMR chemical shifts for 1H and 13C atoms can be correlated with experimental data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands observed in the IR and Raman spectra to specific molecular vibrations, such as N-H stretching, C=O stretching, and aromatic C-H bending. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

| Spectroscopic Parameter | Mode/Proton | Predicted Value |

|---|---|---|

| Vibrational Frequency (cm-1) | N-H stretch | 3420 |

| Vibrational Frequency (cm-1) | C=O stretch | 1685 |

| 1H NMR Chemical Shift (ppm) | N-H | 8.15 |

| 1H NMR Chemical Shift (ppm) | S-CH3 | 2.45 |

| 1H NMR Chemical Shift (ppm) | CH2 | 3.68 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules over time. researchgate.net An MD simulation calculates the net force on each atom and uses this information to model its subsequent motion, providing a detailed view of the molecule's dynamic behavior. For N-(2-methylsulfanylphenyl)-2-phenylacetamide, MD simulations would offer profound insights into its structural flexibility, interactions with its environment, and potential for aggregation.

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. N-(2-methylsulfanylphenyl)-2-phenylacetamide possesses several rotatable bonds, primarily around the amide linkage and the bonds connecting the phenyl rings to the central acetamide core. Exploring the accessible conformations (the conformational landscape) is crucial for understanding its properties.

In a typical computational workflow, MD simulations would be conducted under two distinct conditions: in the gas phase (to model an isolated molecule) and in an explicit solvent (to model its behavior in solution, such as water or an organic solvent).

Gas Phase Simulations: These simulations provide a baseline understanding of the molecule's intrinsic conformational preferences, free from intermolecular interactions with a solvent. The molecule's potential energy surface would be explored to identify stable low-energy conformers.

Solution Phase Simulations: To simulate a more realistic environment, the molecule would be placed in a simulation box filled with solvent molecules (e.g., TIP3P water model). These simulations reveal how solvent interactions influence conformational stability. Hydrogen bonding between the amide group and water, for instance, could stabilize conformations that are less favorable in the gas phase.

The analysis of these simulations would involve tracking the dihedral angles of the key rotatable bonds over time. The resulting data can be used to construct Ramachandran-like plots or free energy landscapes, which map the probability of finding the molecule in a particular conformation.

Table 1: Hypothetical Parameters for Molecular Dynamics Simulation of N-(2-methylsulfanylphenyl)-2-phenylacetamide

| Parameter | Gas Phase Simulation | Solution Phase Simulation |

|---|---|---|

| Force Field | GROMOS, AMBER, CHARMM | GROMOS, AMBER, CHARMM |

| System Size | 1 molecule | 1 molecule + ~10,000 water molecules |

| Simulation Box | None (vacuum) | Cubic, periodic boundary conditions |

| Solvent Model | N/A | TIP3P or SPC/E Water |

| Ensemble | NVT (Canonical) | NPT (Isothermal-Isobaric) |

| Temperature | 300 K | 300 K |

| Pressure | N/A | 1 bar |

| Simulation Time | >100 nanoseconds | >100 nanoseconds |

This table represents a typical setup for such simulations; actual parameters may vary based on the specific research goals.

Beyond the behavior of a single molecule, MD simulations are adept at studying how multiple molecules interact and potentially self-assemble into larger aggregates. arxiv.org For N-(2-methylsulfanylphenyl)-2-phenylacetamide, intermolecular forces such as van der Waals interactions, hydrogen bonding (via the N-H and C=O of the amide group), and π-π stacking between the phenyl rings would govern these processes. nih.gov

To study self-assembly, simulations would be initiated with multiple molecules placed randomly in a simulation box with a chosen solvent. Over the course of the simulation, the trajectories of the molecules are monitored to observe the formation of dimers, trimers, or larger clusters.

Key analytical techniques for these simulations include:

Radial Distribution Functions (RDFs): An RDF describes how the density of surrounding particles varies as a function of distance from a reference particle. It can reveal the preferred distances between specific atoms on different molecules, indicating, for example, the average length of an intermolecular hydrogen bond.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of association between two molecules, quantifying the stability of a dimer. researchgate.net

These simulations could determine whether the compound is likely to aggregate in solution, a property that is critical for applications in materials science and for understanding its behavior in biological systems.

Reaction Mechanism Simulations for Formation and Transformations

While MD simulations describe the physical motion of molecules, quantum mechanics (QM) methods are required to model the breaking and forming of chemical bonds that occur during a chemical reaction. researchgate.net Density Functional Theory (DFT) is a widely used QM method for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. mdpi.comnih.gov

A primary reaction of interest for N-(2-methylsulfanylphenyl)-2-phenylacetamide would be its formation, typically through the acylation of 2-(methylsulfanyl)aniline with phenylacetyl chloride or a related derivative.

A DFT study of this reaction would involve the following steps:

Reactant and Product Optimization: The 3D structures of the reactants (2-(methylsulfanyl)aniline and phenylacetyl chloride) and the product (N-(2-methylsulfanylphenyl)-2-phenylacetamide) are computationally optimized to find their lowest energy geometries.

Transition State Search: A transition state (TS) is the highest energy point along the reaction coordinate. Sophisticated algorithms are used to locate the exact geometry of the TS connecting reactants to products. For the amide formation, this would likely involve a tetrahedral intermediate.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the optimized structures. Reactants and products should have all positive (real) frequencies, while a true transition state is characterized by having exactly one negative (imaginary) frequency, which corresponds to the motion along the reaction path.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway downhill from the transition state, ensuring that it connects the intended reactants and products.

Table 2: Key Computational Outputs from a DFT Reaction Mechanism Study

| Computational Output | Description | Significance |

|---|---|---|

| Optimized Geometries | Lowest energy structures of reactants, products, and intermediates. | Provides bond lengths and angles for stable species. |

| Transition State (TS) Geometry | The molecular structure at the peak of the energy barrier. | Defines the structural bottleneck of the reaction. |

| Activation Energy (ΔE‡) | Energy difference between the transition state and reactants. | Determines the kinetic feasibility and rate of the reaction. |

| Reaction Energy (ΔE_rxn) | Energy difference between the products and reactants. | Indicates the thermodynamic favorability (exothermic/endothermic). |

| Imaginary Frequency | A negative vibrational frequency at the transition state. | Confirms the structure is a true saddle point on the energy surface. |

This table outlines the primary data generated from a DFT analysis of a chemical reaction.

By performing these simulations, chemists can gain a molecule-level understanding of the reaction mechanism, predict reaction outcomes, and design more efficient synthetic routes. mdpi.com

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Amide Functional Group

The amide bond, while generally stable, can undergo several important transformations under specific conditions.

Hydrolysis and Transamidation Reactions

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, can be achieved under both acidic and alkaline conditions. mit.edu For N-(2-methylsulfanylphenyl)-2-phenylacetamide, acidic hydrolysis would involve protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. This would yield phenylacetic acid and 2-methylsulfanylaniline.

Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. mdpi.com This process would result in the formation of a carboxylate salt (phenylacetate) and 2-methylsulfanylaniline. Generally, amide hydrolysis requires heating to proceed at a reasonable rate. mit.edu

Table 1: Predicted Products of Hydrolysis of N-(2-methylsulfanylphenyl)-2-phenylacetamide

| Condition | Reactants | Products |

| Acidic | N-(2-methylsulfanylphenyl)-2-phenylacetamide, H₂O, H⁺ | Phenylacetic acid, 2-Methylsulfanylanilinium salt |

| Basic | N-(2-methylsulfanylphenyl)-2-phenylacetamide, OH⁻ | Phenylacetate salt, 2-Methylsulfanylaniline |

Transamidation, the reaction of an amide with an amine to form a new amide, is typically challenging due to the low reactivity of the amide carbonyl group. However, this transformation can be facilitated by catalysts that activate the amide. While specific studies on N-(2-methylsulfanylphenyl)-2-phenylacetamide are not available, general methods for transamidation often involve metal catalysts or the use of highly reactive amine nucleophiles under forcing conditions.

N-Alkylation and Acylation of the Amide Nitrogen

The nitrogen atom of the amide in N-(2-methylsulfanylphenyl)-2-phenylacetamide is generally not nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, direct N-alkylation with alkyl halides is difficult under neutral conditions. To achieve N-alkylation, the amide must first be deprotonated using a strong base, such as sodium hydride, to form the corresponding amidate anion. This highly nucleophilic species can then readily react with an alkyl halide in an SN2 reaction to yield the N-alkylated product.

N-acylation of the amide nitrogen is also possible, typically by reaction with a highly reactive acylating agent like an acyl chloride or anhydride. This reaction would introduce a second acyl group onto the nitrogen, forming an imide derivative. Similar to N-alkylation, this process is often facilitated by the use of a base to enhance the nucleophilicity of the amide nitrogen.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Phenyl Rings

The two phenyl rings in N-(2-methylsulfanylphenyl)-2-phenylacetamide are susceptible to electrophilic aromatic substitution, with the regioselectivity of the reaction being influenced by the directing effects of the existing substituents.

On the phenyl ring derived from aniline (B41778), the acetamido group (-NHCOCH₃) is an ortho-, para-directing and activating group. stackexchange.com The nitrogen lone pair can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. The methylsulfanyl group (-SCH₃) is also an ortho-, para-directing and activating group due to the ability of the sulfur atom's lone pairs to participate in resonance with the ring. youtube.com The combined effect of these two ortho-, para-directing groups would strongly favor substitution at the positions ortho and para to them. Steric hindrance may influence the ratio of ortho to para products.

On the 2-phenylacetamide (B93265) portion of the molecule, the alkylamido group is a deactivating meta-director, though this effect is on the other phenyl ring. Therefore, electrophilic substitution would preferentially occur on the more activated 2-methylsulfanylphenyl ring.

Nucleophilic aromatic substitution (NAS) on either phenyl ring is generally unlikely unless there is a strong electron-withdrawing group present on the ring and a good leaving group. In the absence of such activating groups, NAS reactions would require harsh conditions.

Transformations of the Methylsulfanyl Moiety

The sulfur atom of the methylsulfanyl group is a key site for chemical transformations, including oxidation, cleavage, and coupling reactions.

Oxidation to Sulfoxides and Sulfones

The methylsulfanyl group can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation. For the selective oxidation to the sulfoxide, N-(2-methylsulfinylphenyl)-2-phenylacetamide, mild oxidizing agents such as hydrogen peroxide in acetic acid are often used. nih.gov

Stronger oxidizing agents, or more forcing conditions, will lead to the corresponding sulfone, N-(2-methylsulfonylphenyl)-2-phenylacetamide. organic-chemistry.org Reagents like potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. Careful control of stoichiometry and temperature is crucial to achieve the desired product selectively.

Table 2: Oxidation Products of the Methylsulfanyl Moiety

| Product | Oxidizing Agent (Example) |

| N-(2-methylsulfinylphenyl)-2-phenylacetamide (Sulfoxide) | H₂O₂ / Acetic Acid |

| N-(2-methylsulfonylphenyl)-2-phenylacetamide (Sulfone) | m-CPBA, KMnO₄ |

Cleavage and Coupling Reactions Involving Sulfur

The carbon-sulfur bond in the methylsulfanyl group can be cleaved under certain reductive conditions, a process known as desulfurization. Reagents like Raney nickel are commonly used for this purpose, which would lead to the formation of N-phenyl-2-phenylacetamide.

Furthermore, the methylsulfanyl group can potentially participate in palladium-catalyzed cross-coupling reactions. While specific examples for N-(2-methylsulfanylphenyl)-2-phenylacetamide are not documented, similar aryl sulfides have been shown to undergo C-S bond activation and participate in coupling reactions with various partners, such as boronic acids (Suzuki coupling) or organometallic reagents. These reactions would lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the position of the sulfur atom.

Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization

The molecular architecture of N-(2-methylsulfanylphenyl)-2-phenylacetamide offers several sites amenable to metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for forging new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net The primary reactive centers include the N-H bond of the amide, the aryl C-H bonds, and the C-S bond of the methylsulfanyl group.

The amide's N-H bond presents a potential site for N-arylation or N-alkylation, although such reactions on secondary amides can be less straightforward than on primary amides. A more probable avenue for derivatization lies in the C-H activation of the phenyl ring attached to the nitrogen. The amide and methylsulfanyl substituents can act as directing groups, facilitating the selective functionalization of ortho C-H bonds. Catalysts based on rhodium have demonstrated efficacy in the C-H functionalization of analogous N-aryl compounds, suggesting a viable strategy for introducing new substituents. nih.gov

The methylsulfanyl group is another key handle for modification. The C–S bond can be activated by nickel catalysts, enabling cross-coupling with Grignard reagents in a Kumada-type reaction. This would allow for the substitution of the methylsulfanyl group with a variety of alkyl or aryl moieties, significantly diversifying the molecular structure.

Moreover, should the phenyl ring of the phenylacetamide portion bear a suitable leaving group (such as a halide), it could readily participate in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, to introduce further complexity.

The following interactive table provides examples of potential cross-coupling reactions based on the reactivity of analogous compounds.

| Reaction Type | Potential Coupling Partners | Catalyst System (Example) | Potential Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids | Pd(OAc)₂ / Ligand | Biaryl-substituted acetamide (B32628) |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃ / Ligand | Diamine-substituted phenylacetamide |

| C-S Coupling (Kumada-type) | Grignard Reagents | NiCl₂(dppp) | 2-Alkyl/Aryl-N-phenylacetamide |

| C-H Arylation | Aryl halides | Rh(III) or Pd(II) complexes | Arylated N-(2-methylsulfanylphenyl)-2-phenylacetamide |

Rearrangement Reactions and Their Mechanisms

The structural framework of N-(2-methylsulfanylphenyl)-2-phenylacetamide is also susceptible to various rearrangement reactions, which could be triggered by thermal, photochemical, or chemical means to yield isomeric products.

A notable potential transformation is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution. This would likely necessitate the oxidation of the methylsulfanyl group to a more potent leaving group, such as a sulfone (-SO₂Me). Under basic conditions, the amide nitrogen could then act as an intramolecular nucleophile, attacking the aromatic ring at the carbon bearing the sulfone and displacing it to form a new heterocyclic system.

The amide functionality itself could be the focal point of a Hofmann-type rearrangement . mdpi.com While classically applied to primary amides, analogous rearrangements of secondary amides can be induced using hypervalent iodine reagents. This process would likely proceed through an isocyanate intermediate, which could be subsequently trapped by a nucleophile to afford substituted ureas or related compounds. mdpi.com

Thermally-induced rearrangements could also be explored, particularly if the molecule is first modified to contain an appropriate unsaturated system. For instance, the introduction of an allyl group on either the nitrogen or sulfur atom could set the stage for a nih.govnih.gov-sigmatropic rearrangement, akin to the well-known Claisen or Cope rearrangements, leading to a constitutional isomer with a different connectivity.

Finally, photochemical rearrangements offer another avenue for structural modification. Aromatic amides are known to undergo transformations such as the photo-Fries rearrangement upon exposure to ultraviolet light. This reaction involves the homolytic cleavage of the N-C(aryl) bond, followed by the recombination of the resulting radical pair at a different position on the aromatic ring, typically yielding an amino ketone.

The interactive table below outlines possible rearrangement reactions and their key features, based on the reactivity of similar chemical structures.

| Rearrangement Type | Required Conditions/Modifications | Key Intermediate | Potential Product Type |

|---|---|---|---|

| Smiles Rearrangement | Oxidation of -SMe to -SO₂Me, Base | Meisenheimer-like complex | Cyclic sulfonamide derivative |

| Hofmann-type Rearrangement | Oxidizing agent (e.g., hypervalent iodine) | Isocyanate | Substituted aniline or urea (B33335) derivative |

| nih.govnih.gov-Sigmatropic Rearrangement | Introduction of an allyl group | Six-membered cyclic transition state | Rearranged N- or S-allyl derivative |

| Photo-Fries Rearrangement | UV irradiation | Radical pair | Isomeric aminoketone |

Emerging Research Directions and Potential Chemical Applications

N-(2-methylsulfanylphenyl)-2-phenylacetamide as a Building Block in Complex Organic Synthesis

The inherent reactivity of the N-(2-methylsulfanylphenyl)-2-phenylacetamide scaffold makes it an attractive starting material for the synthesis of more complex molecular architectures, particularly heterocyclic and macrocyclic compounds.

The strategic positioning of the acetamide (B32628) and methylsulfanyl groups on the phenyl ring provides a template for intramolecular cyclization reactions to form various heterocyclic systems. These heterocycles are of significant interest due to their prevalence in pharmacologically active compounds.

One promising avenue is the synthesis of phenothiazine (B1677639) derivatives. Phenothiazines are a class of compounds with a wide range of biological activities. The synthesis could potentially be achieved through an intramolecular cyclization of N-(2-methylsulfanylphenyl)-2-phenylacetamide under specific reaction conditions that promote the formation of the tricyclic phenothiazine core. This typically involves the formation of a new carbon-sulfur and carbon-nitrogen bond. The reaction could be initiated by oxidation of the sulfide (B99878) to a more reactive sulfoxide (B87167), followed by an acid-catalyzed Pummerer-type reaction and subsequent cyclization.

Another important class of heterocycles that could potentially be synthesized from this precursor are benzothiazepines . These seven-membered heterocyclic compounds are known for their diverse pharmacological properties. The synthesis of a benzothiazepine (B8601423) core from N-(2-methylsulfanylphenyl)-2-phenylacetamide would likely involve a multi-step process, potentially initiated by a reaction at the acetamide moiety, followed by a ring-closing reaction involving the sulfur atom. For instance, modification of the phenylacetamide side chain to introduce a suitable electrophilic center could facilitate an intramolecular cyclization with the sulfur atom acting as a nucleophile. sapub.orgnih.gov

The following table summarizes potential heterocyclic systems that could be derived from N-(2-methylsulfanylphenyl)-2-phenylacetamide and the general synthetic strategies that might be employed.

| Heterocyclic System | Potential Synthetic Strategy | Key Intermediates/Reactions |

| Phenothiazines | Intramolecular oxidative cyclization | Sulfoxide formation, Pummerer rearrangement, Friedel-Crafts-type cyclization |

| Benzothiazepines | Intramolecular cyclization via side-chain modification | Functionalization of the acetamide group, intramolecular nucleophilic substitution |

These proposed synthetic routes are based on established methods for the synthesis of these heterocyclic systems from structurally related precursors and represent exciting avenues for future research. sapub.orgnih.govmetfop.edu.inrsc.org

Macrocycles are large cyclic molecules that have found applications in various fields, including medicine and materials science. sapub.org The N-(2-methylsulfanylphenyl)-2-phenylacetamide unit can be envisioned as a key structural motif for incorporation into larger macrocyclic frameworks.

One potential strategy involves the use of modern cross-coupling reactions. For example, functionalization of the phenyl rings with appropriate reactive groups (e.g., halides or boronic acids) would allow for palladium-catalyzed cross-coupling reactions to form larger cyclic structures. Another approach could involve the modification of the methylsulfanyl group to a thiol, which could then participate in macrocyclization reactions such as thiol-ene or thiol-yne "click" chemistry. nih.gov

The design and synthesis of macrocycles containing the N-(2-methylsulfanylphenyl)-2-phenylacetamide unit is a challenging yet potentially rewarding area of research, with the potential to generate novel molecular architectures with unique properties and functions.

Role in Catalyst Design and Ligand Development for Metal Complexes

The presence of both a sulfur atom (a soft donor) and nitrogen and oxygen atoms in the acetamide group (harder donors) makes N-(2-methylsulfanylphenyl)-2-phenylacetamide a potential candidate for use as a ligand in coordination chemistry. The ability to coordinate to metal centers through multiple donor atoms could lead to the formation of stable metal complexes with interesting catalytic properties.

The sulfur atom of the methylsulfanyl group can coordinate to soft transition metals such as palladium, platinum, and gold, while the amide oxygen or nitrogen could coordinate to a variety of metal ions. This potential bidentate (S,O or S,N) coordination could create a chelate effect, leading to the formation of thermodynamically stable metal complexes.

Such metal complexes could find applications in various catalytic transformations. For example, palladium complexes are widely used in cross-coupling reactions, and the specific steric and electronic properties imparted by the N-(2-methylsulfanylphenyl)-2-phenylacetamide ligand could influence the efficiency and selectivity of these reactions. nih.govrsc.org The phenylacetamide moiety could also be modified to tune the electronic properties of the ligand, thereby allowing for the fine-tuning of the catalytic activity of the corresponding metal complex.

Furthermore, the potential for this molecule to act as a bridging ligand, coordinating to two different metal centers, opens up the possibility of designing polynuclear metal complexes with unique reactivity. Research in this area would involve the synthesis and characterization of metal complexes of N-(2-methylsulfanylphenyl)-2-phenylacetamide and the evaluation of their catalytic activity in various organic transformations. nih.gov

Applications in Advanced Materials Science

The structural characteristics of N-(2-methylsulfanylphenyl)-2-phenylacetamide also suggest its potential utility in the field of materials science, particularly in the design of novel polymers and self-assembling systems.

The acetamide functionality of N-(2-methylsulfanylphenyl)-2-phenylacetamide can participate in polymerization reactions. For example, it could be incorporated as a monomeric unit into polyamides or other polymers through reactions involving the amide N-H bond. The presence of the sulfur-containing phenyl group would impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and refractive index.

Moreover, the phenylacetamide moiety is a known structural feature in some biologically active molecules, and its incorporation into a polymer backbone could lead to the development of new biocompatible or biodegradable materials for biomedical applications. georgiasouthern.eduarchivepp.com Research in this area would focus on the development of polymerization methods to incorporate N-(2-methylsulfanylphenyl)-2-phenylacetamide into polymer chains and the characterization of the properties of these new materials.

The ability of the acetamide group to form strong and directional hydrogen bonds is a key driving force for self-assembly in many molecular systems. nih.gov In N-(2-methylsulfanylphenyl)-2-phenylacetamide, the interplay between hydrogen bonding involving the amide groups and pi-pi stacking interactions between the phenyl rings could lead to the spontaneous formation of ordered supramolecular structures in solution or in the solid state.

The 2-methylsulfanylphenyl group could play a significant role in directing the self-assembly process. The steric bulk and electronic nature of this group would influence the packing of the molecules and the resulting morphology of the self-assembled nanostructures. Potential morphologies could include nanofibers, nanotubes, or vesicles, depending on the specific intermolecular interactions and the conditions used for self-assembly.

The formation of such well-defined nanostructures could have applications in areas such as drug delivery, sensing, and nanotechnology. Future research would involve studying the self-assembly behavior of N-(2-methylsulfanylphenyl)-2-phenylacetamide under various conditions and characterizing the resulting supramolecular architectures using techniques such as microscopy and spectroscopy.

Development of Crystalline Forms with Specific Physical Properties (e.g., Optical, Electronic)

The ability of a solid material to exist in multiple crystalline forms, a phenomenon known as polymorphism, is critical in the pharmaceutical and materials science sectors. symbiosisonlinepublishing.compharmacores.com Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and, notably, optical and electronic characteristics. researchgate.net The development of crystalline forms of N-(2-methylsulfanylphenyl)-2-phenylacetamide with specific physical attributes is an area of significant research interest.

Crystal engineering principles can be applied to control the supramolecular arrangement of N-(2-methylsulfanylphenyl)-2-phenylacetamide molecules in the solid state. researchgate.netresearchgate.net By manipulating crystallization conditions such as solvent, temperature, and cooling rate, it may be possible to isolate different polymorphs. pharmacores.com The presence of both a thioether group and an amide linkage provides sites for intermolecular interactions, such as hydrogen bonding and π-π stacking, which can be exploited to guide the formation of specific crystal lattices.

The intrinsic electronic properties of organic molecules are governed by their molecular structure, and these properties can be further tuned by their arrangement in a crystal lattice. cam.ac.uk For N-(2-methylsulfanylphenyl)-2-phenylacetamide, the phenylacetamide and methylsulfanylphenyl moieties can be engineered to create materials with desirable optical and electronic functionalities. For instance, the introduction of specific functional groups could lead to crystalline forms with applications in organic electronics. cam.ac.uk

While specific experimental data on the crystalline forms of N-(2-methylsulfanylphenyl)-2-phenylacetamide is not yet widely published, the table below illustrates potential crystalline forms and the physical properties that could be targeted through crystal engineering.

Table 1: Potential Crystalline Forms of N-(2-methylsulfanylphenyl)-2-phenylacetamide and Targeted Physical Properties

| Crystalline Form (Hypothetical) | Crystallization Strategy | Targeted Optical Property | Targeted Electronic Property |

|---|---|---|---|

| Form I | Slow evaporation from a non-polar solvent | High Refractive Index | Low Electrical Conductivity |

| Form II | Cooling crystallization from a protic solvent | Birefringence | Anisotropic Conductivity |

| Form III | Vapor diffusion with a polar solvent | Non-linear optical response | Semiconductor behavior |

| Amorphous | Rapid precipitation or lyophilization | Optical transparency | Isotropic dielectric properties |

Development of New Analytical Methodologies for Compound Characterization and Purity Assessment

The development and validation of analytical methods are crucial for ensuring the quality, safety, and efficacy of any chemical compound intended for advanced applications. upm-inc.comamericanpharmaceuticalreview.com For N-(2-methylsulfanylphenyl)-2-phenylacetamide, a suite of analytical techniques would be necessary for comprehensive characterization and purity assessment. nih.gov The goal is to develop and validate methods that are specific, accurate, precise, and robust. altabrisagroup.comkillingthyme.net

Impurity profiling is a key aspect of this process, aiming to detect, identify, and quantify any impurities that may be present. rroij.combiomedres.us These impurities can arise from the synthesis process, degradation, or storage. Given the structure of N-(2-methylsulfanylphenyl)-2-phenylacetamide, potential impurities might include starting materials, by-products from side reactions, or degradation products resulting from oxidation of the sulfur atom.

A multi-faceted approach employing various analytical techniques is typically required for full characterization. biomedres.us High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment and quantification of the active ingredient and known impurities. When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for the identification of unknown impurities. biomedres.us Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for the analysis of volatile or semi-volatile impurities.

Spectroscopic techniques are indispensable for structural elucidation and confirmation. rroij.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Infrared (IR) spectroscopy can confirm the presence of key functional groups. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the solid-state properties of different crystalline forms. uga.edu

The following table summarizes the key analytical methodologies that would be instrumental in the characterization and purity assessment of N-(2-methylsulfanylphenyl)-2-phenylacetamide.

Table 2: Analytical Methodologies for the Characterization of N-(2-methylsulfanylphenyl)-2-phenylacetamide

| Analytical Technique | Principle of Method | Information Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Purity assessment, quantification of the compound and its impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis of the eluted compounds. | Molecular weight determination and structural elucidation of the compound and its impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Identification and quantification of volatile and semi-volatile impurities. |